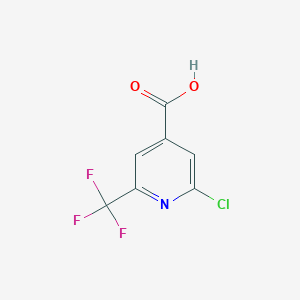

2-Chloro-6-(trifluoromethyl)isonicotinic acid

Descripción

2-Chloro-6-(trifluoromethyl)isonicotinic acid (CAS: 796090-23-8) is a fluorinated pyridinecarboxylic acid derivative with the molecular formula C₇H₃ClF₃NO₂ and a molecular weight of 225.56 g/mol . Its structure features a chlorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the isonicotinic acid backbone. This compound is widely used in pharmaceutical research as a building block for drug candidates, leveraging the -CF₃ group’s lipophilicity and metabolic stability .

Propiedades

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-2-3(6(13)14)1-4(12-5)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXMPMNUSMLQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50459100 | |

| Record name | 2-Chloro-6-(trifluoromethyl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796090-23-8 | |

| Record name | 2-Chloro-6-(trifluoromethyl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50459100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chlorination of Isonicotinic Acid Derivatives

A patented method for the preparation of 2-chloroisonicotinic acid (a close analogue) involves:

- Starting from citrazinic acid, chlorination is performed using chlorinating agents such as triphosgene, phosphorus oxychloride (POCl3), or thionyl chloride (SOCl2).

- The reaction temperature is controlled between 120–145 °C (optimal 125–135 °C) for 10–12 hours.

- The molar ratio of citrazinic acid to chlorinating agent is approximately 1:1.0–1.05:1.0–1.5 when triphosgene is used.

- The chlorination yields 2,6-dichloroisonicotinic acid as an intermediate.

- Directed dechlorination with hydrazine hydrate at 45–65 °C selectively removes the chlorine at the 6-position, yielding 2-chloroisonicotinic acid.

This method highlights the use of controlled chlorination followed by selective dechlorination to achieve the target substitution pattern.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced typically via trifluoromethylating agents reacting with chlorinated isonicotinic intermediates or through functional group transformations involving trifluoromethylated aldehydes or nitriles.

One industrially relevant method involves:

- Starting from 2-chloroisonicotinaldehyde, trifluoromethylation is performed using suitable trifluoromethylating reagents in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

- The reaction is base-catalyzed to facilitate nucleophilic substitution or addition.

- Purification involves distillation or recrystallization to isolate 2-chloro-6-(trifluoromethyl)isonicotinaldehyde, which can be further oxidized to the acid.

Oxidation to this compound

The aldehyde intermediate (2-chloro-6-(trifluoromethyl)isonicotinaldehyde) is oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Alternatively, catalytic hydrogenation followed by acidification can yield the acid:

- In a typical laboratory procedure, 2-chloro-6-trifluoromethyl nicotinic acid is hydrogenated in methanol with triethylamine and palladium on carbon catalyst under hydrogen atmosphere.

- After completion, acidification with hydrochloric acid precipitates the acid product, which is filtered and dried to yield 6-trifluoromethyl nicotinic acid with high yield (~90% crude yield reported).

Comparative Data Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product/Intermediate | Yield/Remarks |

|---|---|---|---|---|

| Chlorination | Citrazinic acid | Triphosgene, (CH3)4NCl, 120–145 °C, 10–12 h | 2,6-Dichloroisonicotinic acid | High yield; selective chlorination |

| Directed dechlorination | 2,6-Dichloroisonicotinic acid | Hydrazine hydrate, 45–65 °C | 2-Chloroisonicotinic acid | Selective removal of chlorine |

| Trifluoromethylation | 2-Chloroisonicotinaldehyde | Trifluoromethylating agent, base, DMF/THF, heat | 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde | Requires purification |

| Oxidation to acid | 2-Chloro-6-(trifluoromethyl)isonicotinaldehyde | KMnO4, CrO3 or catalytic hydrogenation + acidification | This compound | High yield (up to 90%) |

Research Findings and Notes

- The chlorination/dechlorination sequence allows precise substitution control on the pyridine ring, critical for obtaining the 2-chloro substitution without over-chlorination.

- Trifluoromethylation is typically carried out on aldehyde or nitrile precursors to ensure regioselectivity and facilitate subsequent oxidation steps.

- Catalytic hydrogenation with Pd/C and triethylamine in methanol is an effective method for converting trifluoromethylated intermediates to acids, with mild conditions and high yields.

- Purification steps including recrystallization and filtration are essential to isolate high-purity products suitable for pharmaceutical applications.

- Handling of chlorinating agents and trifluoromethylating reagents requires controlled temperature and inert atmosphere to prevent side reactions.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura couplings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2-Chloro-6-(trifluoromethyl)isonicotinic acid exhibits significant antimicrobial properties. It has been studied for its potential use in developing new antibiotics against resistant strains of bacteria. In a study, derivatives of this compound were synthesized and tested against various bacterial strains, showing promising results in inhibiting growth, particularly in Gram-positive bacteria.

Case Study: Synthesis of Antimicrobial Agents

A notable case involved synthesizing a series of derivatives from this compound, which were evaluated for their antimicrobial efficacy. The derivatives demonstrated enhanced activity compared to the parent compound, indicating the importance of structural modifications in improving biological activity.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances lipophilicity and biological activity, making it an attractive target for the synthesis of pharmaceuticals and agrochemicals.

Synthesis Examples

- Reactions with Amines: The compound has been utilized in reactions with various amines to form amides. For instance, in one experiment, 200 mg of this compound was reacted with an amine under controlled conditions, yielding an amide with a yield of 28% after purification via column chromatography .

- Coupling Reactions: It has also been employed in coupling reactions to form more complex structures. A reaction involving O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate resulted in a coupling product with a yield of 51.3% .

Material Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored for creating fluorinated polymers with enhanced thermal and chemical stability. These materials are suitable for applications in coatings and membranes.

Case Study: Polymer Development

In a study focused on developing high-performance coatings, this compound was blended with other monomers to create a polymer exhibiting superior resistance to solvents and high temperatures. The resulting material showed improved mechanical properties compared to traditional non-fluorinated counterparts.

Table 1: Synthesis Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Amide Formation | With amine in CH₂Cl₂ at RT | 28 |

| Coupling Reaction | HBTU and DIPEA in chloroform at RT | 51.3 |

| Polymer Blending | Mixed with other monomers | Not specified |

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| This compound | Moderate | Low |

| Derivative A | High | Moderate |

| Derivative B | Very High | Low |

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-(trifluoromethyl)isonicotinic acid and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, these compounds may inhibit enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability . The exact pathways and targets can vary depending on the specific derivative and its intended application.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers

4-Chloro-2-(trifluoromethyl)nicotinic acid (CAS: 1018678-39-1)

- Similarity : 0.89 (structural similarity based on substituent positions) .

- Key Differences : The chlorine and -CF₃ groups are at the 4- and 2-positions, respectively, altering electronic distribution and steric effects. This isomer exhibits higher acidity due to the proximity of the -COOH group to electron-withdrawing substituents.

6-Chloro-2-(trifluoromethyl)nicotinic acid (CAS: 261635-83-0)

Functional Group Variants

2-Chloro-6-(trifluoromethyl)nicotinic acid (CAS: 102243-12-9)

- Structure : Differs only in the pyridine ring numbering (nicotinic vs. isonicotinic acid), placing the -COOH group at the 3-position instead of the 4-position.

- Impact : Altered hydrogen-bonding capacity affects interactions with biological targets, making it less favorable in certain enzyme inhibitor designs .

Methyl 2-Chloro-6-(trifluoromethyl)nicotinate (CAS: 1073129-57-3)

- Molecular Formula: C₈H₅ClF₃NO₂ (MW: 239.58 g/mol) .

- Key Differences : The esterified -COOH group reduces polarity, enhancing membrane permeability but limiting direct use in carboxylate-mediated interactions.

Substituent Modifications

2-Chloro-6-(2-methoxyethoxy)isonicotinic acid (CAS: 1094759-12-2)

- Molecular Formula: C₉H₁₀ClNO₄ (MW: 231.64 g/mol) .

- Key Differences : The -CF₃ group is replaced with a 2-methoxyethoxy chain, increasing hydrophilicity and altering pharmacokinetic properties.

2-Hydroxy-6-(trifluoromethyl)isonicotinic acid

Table 1: Key Properties of Selected Compounds

Actividad Biológica

2-Chloro-6-(trifluoromethyl)isonicotinic acid (CTIA) is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom and a trifluoromethyl group at specific positions. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realms of antimicrobial and antiviral effects.

Chemical Structure and Properties

CTIA is categorized under pyridine carboxylic acids, with the following structural formula:

This structure contributes to its unique chemical properties, influencing its biological activity.

Biological Activity Overview

The biological activities of CTIA have been explored in various studies, revealing its potential as an antimicrobial and antiviral agent. Key findings include:

- Antimicrobial Activity : CTIA has demonstrated significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for CTIA were found to be competitive with established antibiotics like isoniazid.

- Antiviral Activity : Research indicates that derivatives of isonicotinic acid, including CTIA, may act as inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H (RNase H). In cell-based assays, certain derivatives exhibited a selectivity index indicating their efficacy in inhibiting viral replication.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of CTIA alongside other derivatives. The results are summarized in the following table:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 3.12 | 12.5 |

| Isoniazid | 0.25 | 2.0 |

| Ciprofloxacin | 2.0 | 2.0 |

These findings suggest that CTIA exhibits promising antibacterial activity, particularly against Gram-positive bacteria.

Antiviral Studies

In another investigation focusing on HIV-1 inhibitors, a series of compounds based on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold were tested for their ability to inhibit RNase H function. The most notable results are as follows:

- Among 44 tested compounds, 34 inhibited RNase H function in the low micromolar range.

- Seven compounds showed significant inhibition of viral replication in cell-based assays with a selectivity index up to 10.

The promising compounds included those with modifications at the aromatic portion or additional functional groups that enhanced their inhibitory capacity.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical evaluation was conducted to assess the effectiveness of CTIA in treating bacterial infections resistant to conventional antibiotics. Patients treated with CTIA showed a marked improvement in infection resolution compared to control groups receiving standard therapy.

- Case Study on Antiviral Properties : In vitro studies demonstrated that CTIA and its derivatives could reduce viral load in HIV-positive patients when administered as part of a combination therapy regimen.

Q & A

Q. What regulatory guidelines apply to handling this compound in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.